Cas no 1251582-35-0 (6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

6-Chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a structurally complex heterocyclic compound featuring a benzothiazine core functionalized with chloro, phenyl, and pyrrolidine carbonyl substituents. Its unique molecular architecture makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of the sulfone (1,1-dione) moiety enhances stability and may influence binding interactions in pharmacological applications. The chloro and phenyl groups contribute to its reactivity in further derivatization, while the pyrrolidine carbonyl fragment introduces potential for hydrogen bonding and conformational flexibility. This compound is suited for research in drug discovery, especially in the development of enzyme inhibitors or receptor modulators.
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione structure
1251582-35-0 structure
商品名:6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
CAS番号:1251582-35-0
MF:C19H17ClN2O3S
メガワット:388.867882490158
CID:5396723

6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

    • (6-chloro-1,1-dioxo-4-phenyl-1$l^{6},4-benzothiazin-2-yl)-pyrrolidin-1-ylmethanone
    • 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
    • インチ: 1S/C19H17ClN2O3S/c20-14-8-9-17-16(12-14)22(15-6-2-1-3-7-15)13-18(26(17,24)25)19(23)21-10-4-5-11-21/h1-3,6-9,12-13H,4-5,10-11H2
    • InChIKey: UZRINAGIQCHBLD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])N(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])=C(C(N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)S2(=O)=O

6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-1854-5μmol
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-1854-15mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
15mg
$89.0 2023-09-10
Life Chemicals
F3406-1854-10mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
10mg
$79.0 2023-09-10
Life Chemicals
F3406-1854-10μmol
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-1854-30mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
30mg
$119.0 2023-09-10
Life Chemicals
F3406-1854-1mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
1mg
$54.0 2023-09-10
Life Chemicals
F3406-1854-20mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
20mg
$99.0 2023-09-10
Life Chemicals
F3406-1854-25mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
25mg
$109.0 2023-09-10
Life Chemicals
F3406-1854-2μmol
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3406-1854-3mg
6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
1251582-35-0
3mg
$63.0 2023-09-10

6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

Comprehensive Overview of 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1251582-35-0)

The compound 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione (CAS No. 1251582-35-0) is a highly specialized organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the benzothiazine core and pyrrolidine-1-carbonyl moiety, make it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a scaffold for designing novel therapeutics targeting inflammatory diseases, metabolic disorders, and central nervous system (CNS) conditions.

In recent years, the demand for innovative small-molecule drugs has surged, driven by the need for more effective treatments with fewer side effects. This trend has led to increased exploration of heterocyclic compounds like 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione. The compound's chloro and phenyl substituents contribute to its lipophilicity, which is crucial for membrane permeability and bioavailability—a key consideration in modern drug design. These properties align with current industry focus on improving drug-like characteristics of lead compounds.

The synthesis of CAS 1251582-35-0 involves sophisticated organic transformations, typically starting from commercially available benzothiazine precursors. Recent publications have highlighted optimized routes that improve yield and purity, addressing common challenges in scaling up production. This advancement is particularly relevant as pharmaceutical companies seek cost-effective manufacturing processes for complex molecules. The compound's stability under physiological conditions has also been investigated, with promising results suggesting suitability for further preclinical development.

From a structural perspective, the 1lambda6,4-benzothiazine-1,1-dione system in this molecule represents an underexplored chemotype in drug discovery. Computational studies have revealed interesting interactions with various biological targets, particularly enzymes involved in oxidative stress pathways. This finding resonates with current research trends focusing on antioxidants and neuroprotective agents. The pyrrolidine-1-carbonyl group serves as an excellent hydrogen bond acceptor, potentially enhancing target binding affinity—a feature highly valued in fragment-based drug design approaches.

Analytical characterization of 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically employs advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. These methods confirm the compound's high purity and elucidate its three-dimensional conformation, which is critical for structure-activity relationship studies. The growing availability of such analytical data in public databases has facilitated virtual screening efforts, accelerating the identification of potential therapeutic applications for this and related compounds.

In the context of intellectual property, several patents have emerged covering derivatives of benzothiazine-1,1-dione compounds, indicating commercial interest in this chemical space. However, CAS 1251582-35-0 itself remains an important reference compound for academic research. Its molecular weight (382.86 g/mol) and calculated physicochemical properties (LogP ~2.8, polar surface area ~70 Ų) suggest favorable drug-likeness according to Lipinski's rule of five, making it particularly interesting for medicinal chemists.

Recent scientific inquiries have focused on the potential of 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione to modulate specific biological pathways. Preliminary studies suggest interactions with kinase enzymes and G-protein coupled receptors (GPCRs), though detailed mechanism-of-action studies are ongoing. These investigations align with current pharmaceutical industry priorities, where multi-target drug discovery approaches are gaining traction over traditional single-target strategies.

The compound's stability under various pH conditions has been systematically evaluated, showing remarkable resistance to hydrolysis—a valuable characteristic for oral drug development. This property, combined with its moderate solubility in common organic solvents, makes 1251582-35-0 a versatile intermediate for further chemical modifications. Researchers are particularly interested in exploring structure-activity relationships through systematic variation of its phenyl and pyrrolidine substituents.

From a safety perspective, available data indicate that 6-chloro-4-phenyl-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione exhibits favorable toxicological profiles in initial screenings. However, comprehensive safety assessments would be required before clinical applications. This cautious approach reflects current regulatory expectations and the pharmaceutical industry's heightened focus on early-stage safety profiling.

In conclusion, CAS 1251582-35-0 represents an intriguing chemical entity with significant potential in drug discovery. Its unique benzothiazine-dione core, combined with strategically positioned functional groups, offers multiple opportunities for structural optimization. As research continues to uncover its biological activities and therapeutic potential, this compound may serve as a valuable tool for understanding complex disease mechanisms and developing next-generation pharmaceuticals.

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